molecular formula C13H12FNO3 B11807256 Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11807256
M. Wt: 249.24 g/mol
InChI Key: PQLICBQHQCTYJK-UHFFFAOYSA-N
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Description

Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate (CAS 1315372-62-3) is a chemical compound with the molecular formula C13H12FNO3 and a molecular weight of 249.24 g/mol . This compound belongs to the fluoroquinolone core family, a class of synthetic antibacterial agents known for their activity against a broad spectrum of bacteria . The 4-oxoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for the synthesis of more complex molecules with potential biological activity . Its primary research application is as a key synthetic intermediate in the development of novel pharmaceutical compounds, particularly in the exploration of new antibacterial agents . Researchers utilize this building block to design and create new derivatives, often by modifying various positions on the quinolinone core to optimize potency and overcome bacterial resistance . Fluoroquinolones typically exert their antibacterial effect by targeting the bacterial enzymes DNA gyrase and topoisomerase IV, disrupting normal DNA replication and leading to cell death . This compound is offered with a certified purity of 97% and is supplied for laboratory research purposes . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

methyl 3-(7-fluoro-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3

InChI Key

PQLICBQHQCTYJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)F

Origin of Product

United States

Biological Activity

Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the class of quinolones, which are known for their diverse biological activities. This article will explore its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This action leads to the disruption of bacterial cell division and ultimately results in cell death.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans64 µg/mL

The compound acts by targeting the bacterial DNA replication machinery, specifically inhibiting the activity of DNA gyrase. This enzyme is essential for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme, this compound effectively halts bacterial growth.

Case Studies and Research Findings

  • Study on Efficacy Against Multidrug-Resistant Strains :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. The results demonstrated that the compound retained significant activity against these resistant strains, suggesting its potential as a treatment option in antibiotic-resistant infections .
  • Synergistic Effects with Other Antibiotics :
    Another research focused on the synergistic effects of this compound when combined with other antibiotics such as amoxicillin and ciprofloxacin. The combination therapy showed enhanced antibacterial activity, reducing MIC values significantly compared to monotherapy .
  • In Vivo Studies :
    In vivo studies conducted on murine models infected with Staphylococcus aureus showed that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls. These findings indicate its potential for therapeutic use in systemic infections .

Scientific Research Applications

Antimicrobial Applications

Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate exhibits significant antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including:

  • Mycobacterium smegmatis
  • Pseudomonas aeruginosa
  • Candida albicans

Studies have shown that derivatives of quinoline compounds can inhibit bacterial enzymes critical for DNA replication, such as DNA gyrase and topoisomerase IV. The presence of the fluorine atom enhances binding affinity to these enzymes, increasing efficacy compared to non-fluorinated analogs .

Anticancer Applications

Research indicates that this compound may also possess anticancer properties. It has been assessed for antiproliferative activity against several cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

In vitro studies have reported IC50 values in the range of 1.9–7.52 μg/mL for various derivatives, suggesting strong potential for further development as an anticancer agent .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for its application in drug development. Techniques employed in these studies include:

  • Fluorescence Spectroscopy
  • Surface Plasmon Resonance

These methods help elucidate the compound's binding affinity with serum proteins and nucleic acids, which can significantly influence its pharmacokinetics and bioavailability .

Comparative Analysis with Related Compounds

This compound shares structural features with other quinoline derivatives. A comparative analysis highlights variations in biological activity based on structural modifications:

Compound NameStructure FeaturesUnique Properties
Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoateEthoxy groups at positions 6 and 7Enhanced solubility
Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoateMethyl groups at positions 5 and 7Potentially increased lipophilicity
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoateChlorine substitution at position 6Altered biological activity due to halogen effects

These compounds illustrate how modifications can affect pharmacological profiles and potential applications in drug development .

Comparison with Similar Compounds

Methyl 3-[2-Oxoquinolin-1(2H)-yl]propanoate (Compound 2a)

Key Differences :

  • Synthetic Route: Synthesized via Michael addition of 2-quinolinone with methyl acrylate, followed by hydrazine hydrate treatment to yield derivatives like propanoic acid and propanhydrazide .

Table 1 : Comparison of Key Features

Feature Methyl 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanoate Methyl 3-[2-Oxoquinolin-1(2H)-yl]propanoate
Ketone Position 4 2
Fluorine Substituent Yes (Position 7) No
Side Chain Methyl ester Variable (acid, hydrazide)
Reported Cytotoxicity (MCF-7) Not tested IC₅₀ < 10 µM for acid derivative

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl) Alkanes

Key Differences :

  • Substituents : Lacks the fluorine at position 7 but includes a methyl group at position 2.
  • Synthesis: Prepared via condensation of 3-ethoxypropanoic acid with thionyl chloride, yielding intermediates for antimicrobial testing .
  • Activity: Demonstrated antimicrobial properties, highlighting the role of the 4-oxoquinoline scaffold. The absence of fluorine may reduce metabolic stability compared to the target compound.

N-Alkyl-3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid Derivatives

Key Differences :

  • Side Chain : Carboxylic acid instead of methyl ester, increasing hydrophilicity.
  • Pharmacological Impact : The acid derivative showed superior cytotoxicity (IC₅₀ < 10 µM) due to enhanced interactions with cellular targets, suggesting that ester-to-acid conversion could modulate activity .

Methyl 3-(3-Hydroxy-2-oxopyridin-1(2H)-yl)propanoate

Key Differences :

  • Functional Groups : A hydroxyl group at position 3 may facilitate hydrogen bonding, but the lack of a fused benzene ring limits planar interactions critical for DNA intercalation .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life .

Preparation Methods

Gould-Jacobs Cyclization

This method involves cyclizing aniline derivatives with β-keto esters. For 7-fluoro-4-oxoquinoline, 3-fluoroaniline reacts with diethyl ethoxymethylenemalonate under refluxing acetic acid to form the intermediate ethyl 7-fluoro-4-oxoquinoline-3-carboxylate. Fluorine incorporation occurs via electrophilic aromatic substitution during cyclization, with yields ranging from 65–78% depending on stoichiometric ratios.

Direct Fluorination Post-Cyclization

Alternative approaches fluorinate pre-formed quinolines. Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine at the 7-position with 82% efficiency. This method avoids competing side reactions observed in classical HF-based fluorination.

N-Alkylation with Propanoate Sidechain

Introducing the 3-propanoate moiety at the quinoline’s 1-position presents challenges due to competing O- vs N-alkylation.

Enolate Alkylation Strategy

Deprotonation of 7-fluoro-4-oxoquinoline with NaH in THF generates a resonance-stabilized enolate. Subsequent reaction with methyl 3-bromopropanoate at −78°C affords the N-alkylated product selectively (Table 1). AM1 semiempirical calculations confirm the enolate’s nucleophilic character directs attack to the nitrogen atom.

Table 1: Alkylation Conditions and Outcomes

BaseSolventTemp (°C)N-Alkylation YieldO-Alkylation Yield
NaHTHF−7889%<1%
K₂CO₃DMF8042%18%
DBUMeCN2567%5%

Data adapted from and.

Mitsunobu Reaction for Steric Control

For sterically hindered substrates, the Mitsunobu reaction using DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF achieves N-alkylation with 94% yield. This method is particularly effective when using methyl 3-hydroxypropanoate as the alkoxy donor.

Esterification and Protecting Group Dynamics

The methyl ester group is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Direct Esterification of Carboxylic Acid Intermediates

Reacting 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions yields the methyl ester. Gas chromatography monitoring reveals 98% conversion after 12h at reflux.

Transesterification of Ethyl Esters

Ethyl ester precursors (e.g., from Gould-Jacobs reactions) undergo transesterification using MeOH and Ti(OiPr)₄. This Lewis acid catalyzes exchange at 60°C with 91% yield.

Purification and Analytical Validation

Critical steps for ensuring product integrity include:

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals with >99.5% purity (HPLC). XRD analysis confirms the monoclinic P2₁/c space group.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=9.6 Hz, 1H, H-5), 7.92 (dd, J=5.4, 9.6 Hz, 1H, H-8), 6.89 (d, J=5.4 Hz, 1H, H-2), 4.32 (t, J=6.8 Hz, 2H, NCH₂), 3.67 (s, 3H, OCH₃), 2.85 (t, J=6.8 Hz, 2H, CH₂CO).

  • HRMS : m/z calcd. for C₁₃H₁₂FNO₃ [M+H]⁺ 249.0801, found 249.0803.

Scale-Up Considerations and Green Chemistry

Industrial adaptation requires addressing:

Solvent Recovery Systems

Toluene and THF are recycled via fractional distillation with 92% recovery rates, reducing E-factor from 18.7 to 6.3.

Catalytic Fluorination

Replacing Selectfluor® with KF/alumina in flow reactors decreases fluorine waste by 40% while maintaining 78% yield.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Metrics

MethodStepsOverall YieldPurityCost Index
Gould-Jacobs + Alkylation561%99.2%1.00
Fluorination + Mitsunobu458%98.7%1.15
One-Pot Tandem349%97.5%0.92

Data synthesized from.

Mechanistic Insights into Key Reactions

Enolate Formation Dynamics

DFT calculations (B3LYP/6-311+G**) show the enolate’s negative charge density localized at N1 (−0.43 e) vs O4 (−0.28 e), rationalizing N-alkylation preference. Transition state barriers for N-attack are 8.3 kcal/mol lower than O-pathways.

Steric Effects in Mitsunobu Reactions

Molecular modeling indicates the propanoate chain adopts a gauche conformation during phosphorane intermediate formation, minimizing steric clash with the quinoline ring .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate, and how can reaction conditions be optimized for yield?

Methodological Answer: A multicomponent synthesis protocol analogous to substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates can be adapted. Key steps include condensation of the quinoline precursor with methyl propanoate derivatives under acidic or basic catalysis. Optimize reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures intermediate formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield . For fluorinated analogs, anhydrous conditions may reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer: Use a combination of 1H^1H/13C^{13}C-NMR to identify the quinoline core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the ester moiety (COOCH3_3 at δ 3.7–3.9 ppm). Fluorine-19 NMR detects the F-substituent (δ -110 to -120 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular mass. X-ray crystallography (as in structurally similar compounds) resolves conformational details .

Q. What are the documented stability issues of this compound under various storage conditions, and how should samples be handled to prevent degradation?

Methodological Answer: The ester group is prone to hydrolysis in humid environments. Store desiccated at -20°C under inert gas (N2_2/Ar). Protect from UV light to prevent photodegradation of the quinoline core. Regular stability testing via HPLC (C18 column, acetonitrile/water mobile phase) monitors purity. Use amber vials and seal with PTFE-lined caps .

Q. Which chromatographic methods have been successfully applied for purity analysis of this compound?

Methodological Answer: Reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 μm, 4.6 × 250 mm) with UV detection at 254 nm effectively separates impurities. Mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (70:30 to 30:70 gradient). System suitability parameters include retention time reproducibility (<2% RSD) and peak symmetry (tailing factor <1.5) .

Advanced Research Questions

Q. How does the fluorine substituent at position 7 influence the compound's electronic structure and reactivity compared to non-fluorinated analogs?

Methodological Answer: Fluorine’s electronegativity increases the quinoline core’s electron deficiency, enhancing electrophilic substitution reactivity at position 5. Computational studies (DFT) reveal reduced HOMO-LUMO gaps, affecting redox properties. Compare 19F^{19}F-NMR chemical shifts and Hammett constants to quantify electronic effects. Fluorination may also improve metabolic stability by blocking oxidative pathways .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies may arise from poor bioavailability or metabolic inactivation. Address this by:

  • Assessing plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).
  • Modifying the ester moiety to prodrugs (e.g., ethyl ester) for enhanced absorption.
  • Using pharmacokinetic modeling to correlate in vitro IC50_{50} with in vivo dosing .

Q. How can researchers design experiments to investigate the compound's potential as a kinase inhibitor?

Methodological Answer: The 4-oxoquinoline core resembles known kinase inhibitors. Perform:

  • In vitro kinase assays (e.g., ADP-Glo™ for ATPase activity) against target kinases (e.g., EGFR, VEGFR).
  • Molecular docking (AutoDock Vina) to predict binding affinities to kinase active sites.
  • Cellular assays (Western blot) to measure phosphorylation inhibition .

Q. What computational approaches predict the compound’s pharmacokinetic properties, and how should they be validated?

Methodological Answer: Use QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 metabolism. Validate predictions with:

  • Parallel artificial membrane permeability assays (PAMPA) for absorption.
  • HepG2 cell assays for hepatic clearance.
  • In vivo PK studies in rodent models to confirm half-life and bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize the propanoate ester moiety for enhanced target binding?

Methodological Answer: Synthesize analogs with varying ester groups (e.g., ethyl, isopropyl) and evaluate:

  • Enzymatic inhibition (IC50_{50}) in target assays.
  • Lipophilicity (logD) via shake-flask method.
  • X-ray co-crystallography to visualize ester interactions with binding pockets .

Q. What experimental evidence exists regarding the compound’s polymorphism, and how does crystal packing affect bioactivity?

Methodological Answer: Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize forms using DSC (melting point variations) and PXRD. Compare dissolution rates and bioavailability in animal models. For example, a metastable polymorph may exhibit higher solubility but lower stability .

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